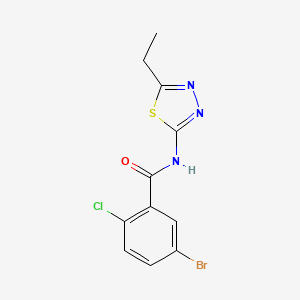

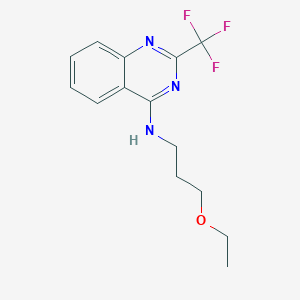

5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves efficient synthetic methodologies that exploit the reactivity of functional groups to construct new heterocycles. For instance, the straightforward synthesis of related 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives employs methodologies that utilize elemental analysis and spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra to confirm the structure of the synthesized compounds (Mohamed et al., 2020). These methodologies can be adapted for the synthesis of 5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, focusing on the specific halogenation and functionalization of the benzamide and thiadiazole moieties.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has been characterized through various spectroscopic techniques. For example, X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, revealing intermolecular interactions, such as hydrogen bonding and π-π interactions, which significantly influence the compound's stability and reactivity (Mo et al., 2011). These analyses are crucial for understanding the three-dimensional structure and electronic configuration, which underpin the compound's chemical behavior.

Scientific Research Applications

Synthesis and Chemical Characterization

- The compound has been utilized in the synthesis of novel heterocyclic compounds with potential insecticidal activity, highlighting its role as a precursor in the development of agrochemicals. This work involved an efficient synthetic methodology to exploit the reactivity of cyanomethylene functionality to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety, which showed significant insecticidal activity against cotton leaf worm (Mohamed et al., 2020).

- Another research area involves the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were evaluated for their anticancer activity. This study utilized microwave-assisted facile synthesis techniques, indicating the compound's potential in medicinal chemistry for developing anticancer agents (Tiwari et al., 2017).

Biological Activity and Applications

- The synthesis of compounds containing the 1,3,4-thiadiazole scaffold and benzamide groups coupled through appropriate pharmacophores has been explored for their in vitro anticancer activity. This research demonstrates the compound's relevance in drug discovery, especially for targeting various human cancer cell lines (Tiwari et al., 2017).

- Compounds derived from similar structures have been evaluated for their antifungal activities, suggesting the potential of "5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide" and its derivatives in developing new antifungal agents (Narayana et al., 2004).

properties

IUPAC Name |

5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN3OS/c1-2-9-15-16-11(18-9)14-10(17)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZDMKCBCBUWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)